molecular formula C14H13NO2S2 B11614715 3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one

3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one

Cat. No.: B11614715
M. Wt: 291.4 g/mol
InChI Key: QBICGKPVLXXOFT-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring, a methoxyphenyl group, and a thiophene ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde, thiophene-2-carboxylic acid, and thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-2-one
  • 3-(4-Methoxyphenyl)-2-(furan-2-yl)-1,3-thiazolidin-4-one
  • 3-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1,3-thiazolidin-4-one

Uniqueness

3-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-thiazolidin-4-one is unique due to the presence of both a methoxyphenyl group and a thiophene ring, which confer specific electronic and steric properties. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H13NO2S2

Molecular Weight

291.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-thiophen-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13NO2S2/c1-17-11-6-4-10(5-7-11)15-13(16)9-19-14(15)12-3-2-8-18-12/h2-8,14H,9H2,1H3

InChI Key

QBICGKPVLXXOFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CS3

Origin of Product

United States

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